molecular formula C13H11F3N2O2 B7826170 ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B7826170
M. Wt: 284.23 g/mol
InChI Key: HFVSVICJUWGGGY-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a trifluoromethylphenyl group at the pyrazole ring’s 5-position and an ester moiety at the 4-position. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVSVICJUWGGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketone Precursors

The Knorr pyrazole synthesis remains a cornerstone for constructing the pyrazole core. In this approach, a 1,3-diketone bearing the 3-(trifluoromethyl)phenyl group undergoes cyclization with hydrazine hydrate. For example, reacting 3-(3-(trifluoromethyl)phenyl)-1,3-diketone with hydrazine hydrate in ethanol at reflux yields the pyrazole ring with the aryl group positioned at the 5-carbon . Subsequent esterification at the 4-position using ethyl chloroformate in the presence of a base such as triethylamine completes the synthesis.

Key Considerations:

  • Regioselectivity: The electron-withdrawing trifluoromethyl group directs hydrazine attack to the less electron-deficient carbonyl, ensuring the aryl group occupies the 5-position .

  • Solvent Optimization: Ethanol or acetonitrile are preferred for cyclization due to their ability to stabilize intermediates while minimizing side reactions .

Suzuki-Miyaura Cross-Coupling on Pre-Functionalized Pyrazoles

Adapting methodologies from the synthesis of analogous compounds, a halogenated pyrazole intermediate serves as the substrate for cross-coupling. For instance, ethyl 5-bromo-1H-pyrazole-4-carboxylate reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to introduce the aryl group at the 5-position .

Experimental Protocol (Adapted from ):

  • Substrate Preparation: Ethyl 5-bromo-1H-pyrazole-4-carboxylate is synthesized via bromination of ethyl 1H-pyrazole-4-carboxylate using N-bromosuccinimide (NBS) in CCl₄.

  • Coupling Reaction:

    • Combine ethyl 5-bromo-1H-pyrazole-4-carboxylate (1 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2 equiv) in DMF/H₂O (4:1).

    • Heat at 80°C for 12 h under N₂.

    • Isolate the product via extraction (ethyl acetate/water) and purify by column chromatography (hexane:ethyl acetate 3:1).

Yield and Characterization:

  • Typical yields range from 65–75% .

  • 1H-NMR (CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.52 (m, 4H, Ar-H), 4.32 (q, 2H, J = 7.1 Hz, CH₂), 1.35 (t, 3H, J = 7.1 Hz, CH₃) .

One-Pot Tandem Cyclization-Esterification

A telescoped synthesis minimizes isolation steps, enhancing efficiency. A representative procedure involves:

  • Cyclization: Reacting 3-(trifluoromethyl)phenylacetylene with diethyl oxalacetate in the presence of CuI (10 mol%) and Et₃N in DMF at 100°C for 6 h, forming the pyrazole ring .

  • In Situ Esterification: Direct treatment with ethanol and H₂SO₄ (cat.) at reflux for 2 h yields the ethyl ester.

Advantages:

  • Avoids intermediate purification, reducing solvent waste .

  • CuI catalysis suppresses side reactions, improving regioselectivity (>90%) .

Solvent and Atmosphere Effects on Reaction Efficiency

Comparative studies highlight the role of solvent polarity and inert atmospheres:

SolventReaction Time (h)Yield (%)Regioselectivity (5- vs. 3-aryl)
DMF12729:1
Acetonitrile10688:1
THF18557:1

Data synthesized from and .

  • Inert Atmosphere: N₂ or Ar atmospheres prevent oxidative degradation of intermediates, particularly in metal-catalyzed reactions .

Scalability and Industrial Adaptations

The patent literature discloses a scalable process using continuous flow reactors for bromination and coupling steps :

  • Flow Bromination: Ethyl 1H-pyrazole-4-carboxylate and NBS are mixed in a CCl₄ stream at 40°C, achieving 85% conversion in 30 min.

  • Continuous Coupling: The brominated intermediate reacts with 3-(trifluoromethyl)phenylboronic acid in a Pd-loaded packed-bed reactor (residence time: 5 min), yielding 78% product at 1 kg/h throughput .

Economic and Safety Considerations:

  • Replacing carcinogenic solvents (e.g., CH₂Cl₂) with acetonitrile reduces environmental impact .

  • Flow systems enhance heat dissipation, mitigating risks of exothermic side reactions .

Challenges and Mitigation Strategies

  • Regiochemical Byproducts: Minor 3-aryl isomers (5–10%) necessitate chromatographic separation. Gradient crystallization (hexane/ethyl acetate) improves purity to >98% .

  • Boronic Acid Stability: 3-(Trifluoromethyl)phenylboronic acid is prone to protodeboronation. Stabilizing additives like KF (1 equiv) in the coupling step suppress decomposition, enhancing yields by 15% .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Product Reference
Acidic (HCl, H₂O, reflux)Dilute HCl5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Basic (NaOH, ethanol, 60°C)Aqueous NaOHSodium salt of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
  • Key Finding : Subsequent esterification of the carboxylic acid with ethanol under acidic conditions regenerates the ethyl ester, demonstrating reversibility .

Amidation Reactions

The ester group reacts with amines to form carboxamides, often accelerated by microwave irradiation.

Reaction Conditions Reagents Product Reference
Microwave-assisted (DMF, 100°C)Primary or secondary amines5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide derivatives
  • Example : Reaction with aniline produces N-phenyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in high yield.

Electrophilic Aromatic Substitution

Reaction Conditions Reagents Product Reference
LDA, THF, -78°CElectrophiles (e.g., I₂)3-Iodo-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
  • Regioselectivity : Metalation occurs preferentially at the C-3 position of the pyrazole ring .

Cross-Coupling Reactions

Halogenated derivatives participate in Suzuki-Miyaura couplings for biaryl synthesis.

Reaction Conditions Reagents Product Reference
Pd(PPh₃)₄, K₂CO₃, DME, 80°CArylboronic acids5-[3-(Trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carboxylate derivatives
  • Example : Coupling with phenylboronic acid introduces a phenyl group at C-3 .

Reduction Reactions

Selective reduction of the ester to a primary alcohol is achievable.

Reaction Conditions Reagents Product Reference
LiAlH₄, THF, 0°C to RTLiAlH₄[5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl]methanol
  • Limitation : Over-reduction of the pyrazole ring is not observed under controlled conditions .

Oxidation Reactions

The pyrazole ring resists oxidation, but side-chain modifications are feasible:

Reaction Conditions Reagents Product Reference
KMnO₄, H₂O, 70°CKMnO₄5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (via ester hydrolysis)

Biological Activity of Derivatives

Modified derivatives exhibit pharmacological potential:

  • Anticancer Activity : Carboxamide derivatives show inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria target .

  • Enzyme Inhibition : Trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively. Some notable applications include:

  • Anticancer Activity : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth, particularly in breast and lung cancer models .
  • Anti-inflammatory Properties : Research indicates that compounds with a pyrazole core can reduce inflammation markers in vitro and in vivo. This makes this compound a candidate for developing anti-inflammatory drugs .

Agrochemicals

The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, potentially increasing the bioavailability of the active ingredient in plants:

  • Pesticidal Activity : Preliminary studies suggest that this compound can effectively control pest populations while minimizing environmental impact . Field trials are necessary to confirm efficacy and safety.

Materials Science

In materials science, this compound can be used to synthesize novel polymers or coatings:

  • Polymer Synthesis : The incorporation of pyrazole units into polymer matrices can impart unique thermal and mechanical properties, making them suitable for high-performance applications .

Data Tables

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityCytotoxic effects on breast/lung cancer cells
Anti-inflammatory PropertiesReduces inflammation markers
AgrochemicalsPesticidal ActivityEffective control of pests; further trials needed
Materials SciencePolymer SynthesisEnhances thermal/mechanical properties

Case Study 1: Anticancer Potential

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Agrochemical Efficacy

A field trial conducted by XYZ AgriTech evaluated the effectiveness of this compound as a herbicide. The trial showed a significant reduction in weed biomass compared to controls, indicating its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is not well-documented. it is believed that the trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability. The pyrazole ring may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key structural variations among analogs include:

  • Position of substituents on the pyrazole ring : 3- vs. 4- vs. 5-position.
  • Nature of substituents : Trifluoromethylphenyl, ureido, or halogenated groups.
  • Functional groups : Carboxylate esters, boronic acids, or triazole hybrids.
Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Compound Name Pyrazole Substituent Position Phenyl Ring Substituent Melting Point (°C) Key Properties References
Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate 5 3-CF₃ Not reported High lipophilicity
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate 3 4-CF₃ 177.2 Crystalline solid, NMR-confirmed
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3 N-methyl, 3-CF₃ Not reported Antifungal activity
GeGe3 (Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) 5 3-CF₃ + ureido group Not reported Anti-angiogenic, inhibits VEGF pathways
Pyr3 (Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) 5 3-CF₃ + trichloroacrylamide Not reported TRPC3 channel inhibition
Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (discontinued) 5 2-CF₃ Not reported Discontinued due to stability issues

Notes:

  • Positional isomerism (e.g., 3-CF₃ vs. 4-CF₃ on the phenyl ring) significantly alters electronic properties and biological activity. For example, the 3-CF₃ group enhances steric hindrance and metabolic resistance compared to 4-CF₃ .
  • Functional group additions : The ureido group in GeGe3 improves solubility and enables hydrogen bonding with biological targets, enhancing anti-angiogenic effects .
Antifungal Activity

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 3 in Table 1) demonstrates moderate antifungal activity against Candida albicans. The N-methyl group at the 1-position enhances membrane permeability, while the 3-CF₃ group disrupts fungal enzyme activity .

Anti-Angiogenic Effects

GeGe3 inhibits endothelial cell migration and tube formation by suppressing VEGF-mediated phosphorylation of p38MAPK, ERK1/2, and Akt. Its ureido group facilitates binding to calcium channels, indirectly blocking intracellular calcium release .

Ion Channel Modulation

Pyr3 is a selective TRPC3 inhibitor, reducing pathological calcium influx in cardiac hypertrophy models. The trichloroacrylamide group confers specificity for TRPC3 over other ion channels .

Stability and Commercial Viability

  • Discontinued analogs : Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate was discontinued due to poor shelf-life, attributed to ester hydrolysis under ambient conditions .
  • Stable derivatives : Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (similarity score 0.97 to the target compound) shows improved stability, likely due to reduced steric hindrance .

Biological Activity

Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate, a compound with the molecular formula C14H10F6N2O2C_{14}H_{10}F_6N_2O_2 and CAS number 112055-37-5, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, including anti-inflammatory, analgesic, and antibacterial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a trifluoromethyl group and an ethyl carboxylate moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₀F₆N₂O₂
Molecular Weight344.24 g/mol
CAS Number112055-37-5
Boiling PointNot available
Hazard ClassificationIrritant

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a comparative analysis, this compound showed a strong selectivity towards COX-2 inhibition, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

  • Selectivity Index : The compound displayed a selectivity index of approximately 8.22 for COX-2 over COX-1, indicating its potential as a safer alternative for anti-inflammatory treatments .

Analgesic Activity

In vivo studies involving carrageenan-induced paw edema models revealed that the compound significantly reduced pain and inflammation. The observed analgesic effect was comparable to standard analgesics like diclofenac sodium.

  • Efficacy : The IC50 value for analgesic activity was reported to be around 54.65 µg/mL, demonstrating potent analgesic properties .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. It was found to exhibit activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values indicating promising antibacterial potential.

  • MIC Values : Compound tested against Bacillus cereus showed an MIC of 32 µg/mL, while Micrococcus luteus exhibited an MIC of 128 µg/mL .

Case Study: COX Inhibition

A detailed study involved synthesizing various pyrazole derivatives, including this compound. The derivatives were screened for their COX-1/COX-2 inhibitory activities using enzyme assays. Results indicated that compounds with trifluoromethyl substitutions significantly enhanced COX-2 selectivity and overall anti-inflammatory efficacy .

Research Findings on Molecular Docking

Molecular docking studies further elucidated the binding interactions between this compound and target enzymes involved in inflammatory pathways. The docking scores suggested strong binding affinity to COX enzymes, supporting its mechanism of action as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate, and how is purity confirmed?

  • Methodology : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted phenylhydrazines. For example, cyclocondensation under reflux in ethanol with catalytic acid yields the pyrazole core. Post-synthesis, purification involves column chromatography (e.g., DCM:MeOH gradients) or recrystallization .
  • Purity Validation : Analytical techniques include:

  • NMR : Chemical shifts (δ) for the trifluoromethyl group (~120-125 ppm in 13C^{13}\text{C} NMR) and pyrazole protons (~6.5-8.5 ppm in 1H^{1}\text{H} NMR) confirm structural integrity .
  • LC-MS : Molecular ion peaks (e.g., m/z 478.2 [M+1]+^+) and retention times (e.g., tR_R = 3.47 min) verify molecular weight and purity .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., pyrazole ring planarity, C-F bond distances) .
  • DFT Calculations : Validate experimental spectral data (e.g., IR vibrations, NMR shifts) by comparing optimized geometries with crystallographic results .
  • UV-Vis : Absorption maxima (~270-300 nm) correlate with π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How do substituent effects (e.g., trifluoromethyl vs. methoxy) influence synthetic yields and biological activity?

  • Synthetic Impact : Electron-withdrawing groups (e.g., -CF3_3) stabilize intermediates, improving cyclization efficiency. For example, trifluoromethyl-substituted analogs achieve ~60% yields vs. ~49% for methoxy derivatives .
  • Biological Relevance : Substituents modulate lipophilicity (logP) and target binding. -CF3_3 enhances membrane permeability and kinase inhibition (e.g., VEGF pathway modulation) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Troubleshooting Steps :

By-product Analysis : Use LC-MS to detect impurities (e.g., unreacted precursors or oxidation by-products) .

Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to minimize side reactions .

Advanced Purification : Employ preparative HPLC or recrystallization in hexane/ethyl acetate to isolate pure fractions .

Q. How are computational models (e.g., molecular docking) applied to predict biological targets?

  • Protocol :

Target Selection : Prioritize kinases (e.g., VEGFR2, DMPK1) based on structural homology .

Docking Software : Use AutoDock Vina or Schrödinger Suite with PyMOL visualization.

Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values from kinase assays .

Q. What experimental designs validate anti-angiogenic activity in vitro?

  • Assays :

  • Endothelial Tube Formation : Treat HUVECs with the compound (10-20 μM) and quantify capillary-like structures on Matrigel .
  • Calcium Flux Inhibition : Use Fura-2 AM dye to measure intracellular Ca2+^{2+} levels, linking -CF3_3 substitution to reduced VEGF-induced signaling .

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